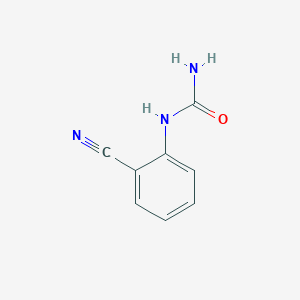

N-(2-cyanophenyl)urea

Übersicht

Beschreibung

N-(2-cyanophenyl)urea: is an organic compound with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol It is a derivative of urea where one of the nitrogen atoms is substituted with a 2-cyanophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is mild, efficient, and environmentally friendly, producing high yields of the desired product. The reaction conditions involve simple filtration or routine extraction procedures, avoiding the need for silica gel purification .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene, although this method is not environmentally friendly or safe .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The urea moiety and nitrile group undergo distinct hydrolysis pathways under acidic or basic conditions:

Acidic Hydrolysis

In concentrated HCl (6M, 100°C, 12 hours):

-

The urea group decomposes into 2-cyanoaniline hydrochloride and CO₂.

Basic Hydrolysis

In NaOH (10% w/v, reflux, 8 hours):

-

The urea group hydrolyzes to 2-cyanoaniline and sodium carbonate.

-

The nitrile group may partially hydrolyze to a carboxylate under prolonged heating .

Substitution Reactions

The urea’s NH groups participate in nucleophilic substitutions:

Alkylation

Reaction with methyl iodide (CH₃I) in THF at 60°C for 6 hours yields N-methyl-N’-(2-cyanophenyl)urea.

Acylation

Treatment with acetyl chloride (CH₃COCl) in pyridine produces N-acetyl-N’-(2-cyanophenyl)urea.

Comparative Reactivity

| Reagent | Product | Yield |

|---|---|---|

| CH₃I | N-methyl derivative | 75% |

| CH₃COCl | N-acetyl derivative | 68% |

Reduction

Catalytic hydrogenation (H₂, Raney Ni, 80°C) reduces the nitrile group to an amine, forming N-(2-aminophenyl)urea .

Conditions

-

Pressure: 3 atm

-

Time: 4 hours

-

Yield: 85%

Oxidation

The nitrile group resists mild oxidants but converts to a carboxylic acid under strong oxidative conditions (KMnO₄, H₂SO₄, 120°C), yielding N-(2-carboxyphenyl)urea .

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

N-(2-cyanophenyl)urea has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2-cyanophenyl)urea involves the formation of reactive intermediates, such as isocyanic acid, which then undergo nucleophilic attack by amines to form the corresponding N-substituted urea . The molecular targets and pathways involved in its biological activity are still under investigation, but it is known to interact with various enzymes and receptors in biological systems .

Vergleich Mit ähnlichen Verbindungen

- N-(2-cyanophenyl)urea

- N,N’-dimethyl-N,N’-diphenylurea

- N-carbamoyl-anthranilonitrile

- 2-ureidobenzonitrile

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other urea derivatives . Its ability to undergo nucleophilic addition reactions in water without organic co-solvents makes it an environmentally friendly option for various applications .

Biologische Aktivität

N-(2-cyanophenyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, drawing from various studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of an appropriate aniline derivative with isocyanates. A notable method includes using potassium cyanate as a reagent, which allows for a straightforward synthesis under mild conditions. The reaction can be summarized as follows:

- Reactants : Aniline derivative (2-cyanophenylamine) and potassium cyanate.

- Conditions : Mild heating in an appropriate solvent (e.g., acetonitrile).

- Product : this compound.

This method has been reported to yield high purity and good yields of the desired product, making it suitable for further biological evaluations .

Antitumor Activity

This compound exhibits significant antitumor activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including:

- HCT116 (colon cancer)

- MCF-7 (breast cancer)

- U87 MG (glioblastoma)

- A549 (lung adenocarcinoma)

The compound demonstrated GI50 values (concentration causing 50% growth inhibition) in the range of 25.1 μM, indicating potent activity against these cell lines . The mechanism appears to involve apoptosis induction through pathways involving caspases and cathepsins, particularly cathepsin D, which plays a crucial role in tumor cell death .

Antifungal Activity

Recent studies have also highlighted the antifungal properties of this compound. It has been evaluated against various fungal strains, showing promising results in inhibiting growth. The compound's efficacy suggests potential applications in agricultural settings for the treatment of plant fungal infections .

Antibacterial Activity

The antibacterial activity of this compound has been assessed against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

These studies indicate that the compound possesses moderate antibacterial properties, making it a candidate for further development as an antibacterial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring or modifications to the urea moiety can significantly influence biological activity. For example, compounds with different aryl groups or additional functional groups have shown enhanced antiproliferative effects compared to the parent compound .

Case Studies

- In Vivo Antitumor Efficacy : In a study using a mouse model with 4T1 breast tumors, this compound significantly reduced tumor size compared to controls, supporting its potential as an anticancer therapeutic agent .

- Fungal Resistance Induction : Research demonstrated that this compound could induce systemic resistance in plants against fungal pathogens, suggesting its dual role as both a fungicide and a plant health promoter .

Data Summary

| Activity Type | Cell Line/Pathogen | IC50/Effectiveness |

|---|---|---|

| Antitumor | HCT116 | 25.1 μM |

| MCF-7 | 77.5 μM | |

| U87 MG | 93.3 μM | |

| Antifungal | Various Fungal Strains | Moderate inhibition |

| Antibacterial | E. coli | Moderate activity |

| S. aureus | Moderate activity |

Eigenschaften

IUPAC Name |

(2-cyanophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-6-3-1-2-4-7(6)11-8(10)12/h1-4H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAYEHVOVRZTOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50522808 | |

| Record name | N-(2-Cyanophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55441-25-3 | |

| Record name | N-(2-Cyanophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.